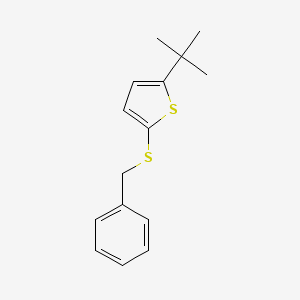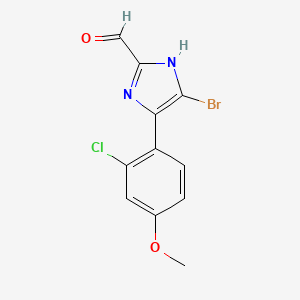
N-(Azido-PEG4)-L-Lyisine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Azido-PEG4)-L-Lysine: is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a lysine residue. This compound is particularly notable for its applications in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules. The azide group in N-(Azido-PEG4)-L-Lysine enables it to participate in these reactions, making it a valuable tool in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-L-Lysine typically involves the following steps:
Protection of the Lysine Amine Group: The amine group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Attachment of the PEG Spacer: The protected lysine is then reacted with a PEG derivative that contains a reactive group, such as an NHS ester, to form a PEGylated lysine intermediate.
Introduction of the Azide Group: The PEGylated lysine intermediate is then reacted with an azide-containing reagent to introduce the azide group.
Deprotection: Finally, the protecting group on the lysine is removed to yield the final product, N-(Azido-PEG4)-L-Lysine.
Industrial Production Methods: Industrial production of N-(Azido-PEG4)-L-Lysine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: N-(Azido-PEG4)-L-Lysine primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction is similar to CuAAC but does not require a copper catalyst. Instead, it uses strained alkynes to facilitate the reaction.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible.
科学研究应用
N-(Azido-PEG4)-L-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the creation of advanced materials and surface modifications.
作用机制
The mechanism of action of N-(Azido-PEG4)-L-Lysine involves its azide group participating in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for use in various biological and medical applications.
相似化合物的比较
Azido-PEG4-NHS Ester: Similar to N-(Azido-PEG4)-L-Lysine but contains an NHS ester group for labeling primary amines.
Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and an NHS ester group.
N-(Azido-PEG4)-N-bis(PEG4-NHS Ester): A PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
Uniqueness: N-(Azido-PEG4)-L-Lysine is unique due to its lysine residue, which provides additional functional groups for further modification. This makes it a versatile tool for bioconjugation and the development of multifunctional molecules.
属性
分子式 |
C17H33N5O7 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
2-amino-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O7/c18-15(17(24)25)3-1-2-5-20-16(23)4-7-26-9-11-28-13-14-29-12-10-27-8-6-21-22-19/h15H,1-14,18H2,(H,20,23)(H,24,25) |
InChI 键 |
SQGPBNIJGROUPH-UHFFFAOYSA-N |
规范 SMILES |
C(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)







![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)
![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


